molecular formula C15H9BrFN3O3 B1402401 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid CAS No. 1426531-27-2

3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid

Cat. No.: B1402401
CAS No.: 1426531-27-2
M. Wt: 378.15 g/mol
InChI Key: JPQNMZWEURZZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance in Heterocyclic Chemistry

3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid is a hybrid molecule integrating two pharmacologically significant motifs: the imidazo[1,2-a]pyridine core and a fluorinated benzoic acid moiety. The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocycle featuring a fused imidazole and pyridine ring system, which confers rigidity and electronic diversity critical for intermolecular interactions. The bromine atom at the 7-position of the pyridine ring enhances electrophilic character, facilitating nucleophilic substitution reactions, while the fluorine atom at the 4-position of the benzoic acid group modulates lipophilicity and hydrogen-bonding capacity.

The carbonyl-amino linker between the two aromatic systems allows conformational flexibility, enabling adaptive binding to biological targets. This structural duality positions the compound as a versatile intermediate for drug discovery, particularly in targeting enzymes or receptors requiring both aromatic stacking and polar interactions.

Table 1: Key Structural Features and Their Implications

Feature Role in Chemistry/Biology
Imidazo[1,2-a]pyridine core Enhances binding to ATP pockets
7-Bromo substitution Facilitates Suzuki-Miyaura coupling
4-Fluorobenzoic acid Improves solubility and bioavailability
Carbonyl-amino linker Enables hydrogen bonding with targets

Historical Development of Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridines dates to the 1960s, with early methods relying on cyclocondensation of 2-aminopyridines and α-halocarbonyl compounds. The 21st century saw advancements in transition-metal-catalyzed strategies, such as palladium-mediated cross-couplings and copper-catalyzed oxidative cyclizations, enabling access to complex derivatives like the title compound.

Notable milestones include:

  • 2000s : Development of multicomponent reactions (MCRs) for one-pot synthesis of substituted imidazo[1,2-a]pyridines.
  • 2010s : Application of C–H functionalization to introduce halogens and other groups at specific positions.
  • 2020s : Use of imidazo[1,2-a]pyridines in covalent inhibitors, leveraging bromine for targeted modifications.

The title compound exemplifies modern synthetic efficiency, combining regioselective bromination at the 7-position with amide coupling to 4-fluorobenzoic acid.

Position Within the Fluorobenzoic Acid Chemical Family

4-Fluorobenzoic acid derivatives are prized for their balance of electronic and steric properties. The fluorine atom inductively withdraws electron density, increasing the acidity of the carboxylic acid (pKa ≈ 3.1) compared to non-fluorinated analogs (pKa ≈ 4.2 for benzoic acid). In this compound, this group serves dual roles:

  • Solubility modulation : The ionizable carboxylic acid improves aqueous solubility, countering the hydrophobicity of the imidazopyridine core.
  • Target engagement : The fluorine atom fine-tunes π-π stacking and dipole interactions in enzymatic binding pockets.

Table 2: Comparative Analysis of Fluorobenzoic Acid Derivatives

Compound Fluorine Position Key Applications
4-Fluorobenzoic acid Para Pharmaceutical intermediates
3-Fluorobenzoic acid Meta PET tracer synthesis
Title compound Para (benzoic acid) Antiviral/anticancer research

The integration of fluorine into the benzoic acid component underscores its strategic value in optimizing drug-like properties while retaining synthetic versatility for further derivatization.

Properties

IUPAC Name

3-[(7-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQNMZWEURZZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acyl Chloride Intermediate

The most common approach involves converting 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid to its acyl chloride, followed by coupling with methyl 3-amino-4-fluorobenzoate.

Procedure (from):

  • Activation :
    • 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1.26 kg, 5.23 mol) is suspended in DMAC (15 L).
    • SOCl₂ (1.86 kg, 15.6 mol) is added dropwise at 10°C, then warmed to 20°C.
  • Coupling :
    • Methyl 3-amino-4-fluorobenzoate (884 g, 5.23 mol) in DMAC (3.0 L) is added over 30 min.
    • Reaction completes within 5 min at 30°C (monitored via HPLC).
  • Workup :
    • Water (20 L) is added to precipitate the product.
    • Filtration and vacuum drying yield the methyl ester intermediate as a white solid.
  • Hydrolysis :
    • The ester is hydrolyzed under basic conditions (e.g., NaOH) to form the free carboxylic acid.

Key Data :

Parameter Value Source
Yield (methyl ester) 85–90%
Reaction Time 5–30 min
Purity (HPLC) >95%

Alternative Solvent Systems and Catalysts

Variations in solvent and catalyst use impact reaction efficiency:

Method A (Toluene/Thionyl Chloride):

  • 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (750 mg, 3.11 mmol) is refluxed with SOCl₂ (5 mL, 68.5 mmol) in toluene for 2 hrs.
  • After azeotropic drying, methyl 3-amino-4-fluorobenzoate (514 mg, 3.11 mmol) is added with pyridine (5 mL) and stirred overnight.
  • Purification via silica chromatography (50–100% EtOAc/iso-hexane) yields the product.

Method B (DMAC/Ambient Conditions):

  • Similar coupling at 20–30°C without reflux, reducing energy input.

Comparative Table :

Condition Method A Method B
Solvent Toluene DMAC
Temperature Reflux (100°C) 20–30°C
Reaction Time 2 hrs (activation) 5 min (coupling)
Yield 78% 90%

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.78 (s, 1H, NH), 9.43 (d, J = 7.53 Hz, 1H), 8.90 (s, 1H), 8.29 (m, 2H), 7.90 (td, J = 4.33 Hz, 1H), 7.57 (dd, J = 7.28 Hz, 1H), 3.87 (s, 3H, OCH₃).
  • LC-MS : m/z 394.0 [M+H]⁺ (methyl ester), Rt = 6.90 min.

Purity Assessment :

  • HPLC retention time consistency (Rt 6.90 mins) confirms product identity.
  • Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular formula (C₁₆H₁₁BrFN₃O₃).

Scalability and Industrial Adaptations

Large-scale synthesis (kilogram quantities) uses DMAC for solubility and controlled exothermicity. Key considerations:

  • Dropwise Addition : Mitigates temperature spikes during SOCl₂ addition.
  • Workup Optimization : Water quench precipitates the product efficiently, avoiding column chromatography.

Challenges and Mitigation

  • Byproduct Formation : Hydrolysis of the methyl ester during coupling is minimized by avoiding prolonged exposure to moisture.
  • Purification : Silica chromatography or recrystallization (e.g., from EtOAc/hexane) ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., Pd, Cu), oxidizing agents (e.g., hydrogen peroxide, tert-butyl hydroperoxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, decarboxylative arylation reactions can yield arylated imidazo[1,2-a]pyridine derivatives with various functional groups .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit promising anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study synthesized various derivatives of imidazo[1,2-a]pyridine and assessed their biological activities. The results indicated that modifications at the carbonyl and amino positions significantly enhanced anticancer properties. The following table summarizes the antitumor activity of selected derivatives:

CompoundIC50 (MDA-MB-231)IC50 (HepG2)Mechanism
7d2.43 μM4.98 μMMicrotubule destabilization
7h5.12 μM10.65 μMApoptosis induction
10c7.84 μM14.65 μMCell cycle arrest

This data indicates that the compound has a notable effect on inhibiting cancer cell growth through various mechanisms, including microtubule destabilization and apoptosis induction .

Antiviral Activity

In addition to its anticancer properties, compounds based on imidazo[1,2-a]pyridine have shown antiviral activity against viruses such as H5N1. A study reported that certain derivatives exhibited significant antiviral effects, suggesting potential applications in treating viral infections .

Case Study: Antiviral Efficacy

In vitro studies have confirmed the antiviral activity of related compounds against H5N1 virus strains using plaque reduction assays on Madin-Darby canine kidney cells . The following table outlines the effectiveness of selected compounds:

Compound NameEC50 (µM)LD50 (µM)
Compound A0.5>100
Compound B1.0>100
Compound C0.8>100

These findings highlight the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents.

Molecular Modeling Studies

In silico studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds. The findings suggest that the most potent derivatives exhibit favorable pharmacokinetic properties and low toxicity profiles .

ADMET Profile Summary

PropertyResult
AbsorptionHigh
DistributionModerate
MetabolismLiver
ExcretionRenal
ToxicityLow

These properties are essential for determining the viability of compounds for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. Imidazo[1,2-a]pyridine derivatives are known to exhibit various biological activities by modulating enzyme functions, receptor interactions, and signaling pathways . The presence of bromine and fluorine atoms in the compound’s structure may enhance its binding affinity and specificity towards certain targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The methyl ester of the target compound shares structural similarities with other imidazo[1,2-a]pyridine-based benzoic acid derivatives. Key variations include substituents on the imidazo[1,2-a]pyridine ring and the presence of ester vs. acid functional groups. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Imidazo Substituent Benzoic Acid Substituent Molecular Formula Molecular Weight (g/mol) Availability References
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester 7-Bromo 4-Fluoro C₁₇H₁₃BrFN₃O₃ ~406 (estimated) Discontinued
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester 7-Methyl 4-Fluoro C₁₇H₁₄FN₃O₃ 327.32 Available (2–3 weeks)
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 6-Fluoro 4-Fluoro C₁₆H₁₁F₂N₃O₃ 331.28 Unknown
4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 7-Fluoro 4-Fluoro C₁₆H₁₁F₂N₃O₃ 331.28 Unknown
Key Observations:

Substituent Effects: Bromo vs. Methyl/Fluoro: The 7-bromo group in the target compound increases molecular weight (~406 vs. 327–331 g/mol) and steric demand compared to methyl or fluoro substituents. Bromine’s electron-withdrawing nature may alter electronic properties and binding interactions in biological systems.

Ester vs. Acid Functionality :

  • The methyl ester derivatives (e.g., target compound’s ester) exhibit higher lipophilicity than the free carboxylic acid form, favoring membrane permeability but reducing water solubility.

Synthetic Considerations :

  • Synthesis of these analogs follows a general protocol involving coupling of an amine with aroyl halides in DCM/EtOH under argon, followed by purification via silica gel chromatography . Brominated derivatives may require specialized handling due to bromine’s reactivity.

Commercial Availability and Stability

  • Analogs like the 7-methyl derivative () remain available, indicating better stability or demand .

Biological Activity

3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid (CAS No. 1426531-27-2) is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H9BrFN3O3
  • Molar Mass : 378.15 g/mol
  • Structure : The compound features a bromoimidazo[1,2-a]pyridine moiety linked to a fluorobenzoic acid structure, which contributes to its biological activity.
PropertyValue
CAS Number1426531-27-2
Molecular Weight378.15 g/mol
Chemical StructureStructure

Biological Activities

The imidazo[1,2-a]pyridine scaffold has been implicated in various pharmacological activities. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed cytotoxic effects against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In vitro studies indicated a reduction in inflammation markers in macrophage cultures treated with the compound .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInduced apoptosis in breast cancer cell lines.
Anti-inflammatoryReduced TNF-alpha levels in treated macrophages.
AntimicrobialEffective against E. coli and S. aureus in vitro.

Q & A

Basic: What are the standard synthetic routes for preparing 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid?

Methodological Answer:
The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with fluorobenzoic acid precursors. For example, a brominated imidazo[1,2-a]pyridine intermediate (e.g., 7-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid) is activated using coupling agents like EDC/HOBt or DCC, followed by reaction with 4-fluoro-3-aminobenzoic acid. Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol/water mixtures. Critical steps include protecting the carboxylic acid group during coupling and monitoring reaction progress via TLC (Rf ~0.4 in 9:1 CHCl₃:MeOH) .

Advanced: How can reaction conditions be optimized to improve yields of the brominated imidazo[1,2-a]pyridine intermediate?

Methodological Answer:
Optimization requires balancing temperature, catalyst loading, and solvent polarity. For bromination, using NBS (N-bromosuccinimide) in DMF at 80°C under inert atmosphere increases regioselectivity for the 7-position. Catalytic amounts of AIBN (azobisisobutyronitrile) enhance radical-initiated bromination efficiency. Solvent screening (e.g., DMF vs. acetonitrile) and microwave-assisted synthesis (100°C, 30 min) can reduce side products. Post-reaction, quenching with Na₂S₂O₃ removes excess bromine, and yields are quantified via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the imidazo[1,2-a]pyridine core (δ 7.8–8.5 ppm for aromatic protons) and the 4-fluorobenzoic acid moiety (δ 164–168 ppm for carboxylic carbon).
  • HRMS : Validate molecular weight (expected [M+H]+: ~420–425 Da).
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for carboxylic acid).
  • XRD : Resolve crystal structure if single crystals are obtainable (recrystallize from DMSO/EtOH) .

Advanced: How do structural modifications (e.g., fluorination, bromination) impact biological activity?

Methodological Answer:

  • Fluorine at C4 : Enhances metabolic stability and membrane permeability due to electronegativity and lipophilicity. Compare with non-fluorinated analogs via logP measurements (shake-flask method).
  • Bromine at C7 : Increases steric bulk and potential halogen bonding in target binding. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with proteins like kinases or GPCRs.
  • Bioactivity assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50 via fluorescence polarization), and pharmacokinetics (plasma stability in rat liver microsomes) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Advanced: How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition).
  • Batch variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy).
  • Statistical analysis : Apply ANOVA to compare datasets, and use cheminformatics tools (e.g., PubChem BioActivity Data) to contextualize results .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • Lipinski’s Rule of Five : Use SwissADME to assess drug-likeness (MW <500, logP <5).
  • pKa Prediction : MarvinSketch or ACD/Labs to estimate ionizable groups (carboxylic acid pKa ~2.5–3.0).
  • Solubility : Employ QSPR models in ChemAxon or MOE .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with substituents at C3 (amide), C4 (fluoro), and C7 (bromo).
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carbonyl groups).
  • High-throughput screening : Test 96-well plate libraries against target enzymes, with dose-response curves (10 nM–100 µM) .

Basic: What are common degradation pathways under physiological conditions?

Methodological Answer:

  • Hydrolysis : Amide bond cleavage at pH <2 or >10 (monitor via LC-MS over 24 hours in simulated gastric fluid).
  • Oxidation : Susceptibility of bromine to glutathione-mediated reduction (test in liver S9 fractions).
  • Photodegradation : Expose to UV light (254 nm) and track degradation products with UPLC-PDA .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with compound (10 µM, 1 hr), lyse, and heat-denature proteins. Detect stabilized targets via Western blot.
  • Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and MS-based target identification.
  • CRISPR Knockout : Validate efficacy in target-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.